Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide
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Overview
Description
Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of thiophene derivatives with appropriate reagents under controlled conditions. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiopyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives of the original compound.
Scientific Research Applications
Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of novel materials, such as conductive polymers and electrochromic devices.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]thiopyran derivatives and related heterocyclic compounds such as thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines .
Uniqueness
Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide is unique due to its specific substitution pattern and the presence of an ethyl ester group
Properties
Molecular Formula |
C10H13NO3S2 |
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Molecular Weight |
259.3 g/mol |
IUPAC Name |
ethyl 6-amino-1-oxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-5-carboxylate |
InChI |
InChI=1S/C10H13NO3S2/c1-2-14-9(12)7-5-6-3-4-16(13)10(6)15-8(7)11/h2-5,11H2,1H3 |
InChI Key |
YTDCPNSSYMGKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C1)CCS2=O)N |
Origin of Product |
United States |
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